(4-Oxo-4H-1-benzopyran-2-yl)acetic acid
Description
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid is a chromone derivative featuring a fused benzopyran ring system with a ketone group at position 4 and an acetic acid moiety at position 2. Chromones (4H-1-benzopyran-4-ones) are a class of heterocyclic compounds widely studied for their biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties . The acetic acid substituent in this compound introduces additional hydrogen-bonding capacity and acidity, which may influence its reactivity, solubility, and interactions in chemical or biological systems. Below, we compare its inferred properties with structurally related compounds discussed in the literature.
Structure
3D Structure
Properties
CAS No. |
87619-14-5 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
2-(4-oxochromen-2-yl)acetic acid |
InChI |
InChI=1S/C11H8O4/c12-9-5-7(6-11(13)14)15-10-4-2-1-3-8(9)10/h1-5H,6H2,(H,13,14) |
InChI Key |
MHBJEBAJSOSGRH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Claisen-Schmidt Condensation and Acid-Catalyzed Cyclization
The Claisen-Schmidt condensation represents a foundational approach for constructing the chromenone core. This method involves the base-catalyzed condensation of 2-hydroxyacetophenone with an aldehyde, followed by acid-mediated cyclization. For (4-Oxo-4H-1-benzopyran-2-yl)acetic acid, the acetic acid group is introduced via a modified aldol adduct.
Reaction Steps:
-
Condensation: 2-Hydroxyacetophenone reacts with glyoxylic acid in the presence of sodium hydroxide, forming a β-keto acid intermediate.
-
Cyclization: The intermediate undergoes intramolecular esterification under acidic conditions (e.g., sulfuric acid) to yield the chromenone ring.
-
Decarboxylation: Thermal decarboxylation removes the extraneous carboxyl group, yielding the target compound.
Optimization Insights:
-
Elevated temperatures (80–100°C) improve cyclization efficiency but risk side reactions like over-oxidation .
-
Substituent-directed regioselectivity ensures the acetic acid group occupies the 2-position.
Table 1: Claisen-Schmidt Method Performance
| Parameter | Value |
|---|---|
| Yield | 45–55% |
| Reaction Time | 12–18 hours |
| Key Reagent | Glyoxylic acid |
| Cyclization Catalyst | H2SO4 (conc.) |
Nitration-Free Synthesis via Ethyl Cyanoformate Cyclization
Adapting methodologies from nitro-substituted chromenones , this route avoids hazardous nitrating agents. The synthesis begins with 2-hydroxyacetophenone, which undergoes cyclization with ethyl cyanoformate to introduce a cyano group, later hydrolyzed to the carboxylic acid.
Reaction Steps:
-
Cyclization: 2-Hydroxyacetophenone reacts with ethyl cyanoformate in toluene under basic conditions (sodium methoxide), forming 2-cyano-4H-chromen-4-one .
-
Hydrolysis: The cyano group is hydrolyzed using hydrochloric acid (6 M) at reflux, converting it to the acetic acid moiety.
Critical Observations:
-
Sodium methoxide concentration (20–30% in methanol) directly impacts cyclization yield .
-
Hydrolysis at 80°C for 6 hours achieves >90% conversion from cyano to carboxylic acid.
Table 2: Ethyl Cyanoformate Route Metrics
| Parameter | Value |
|---|---|
| Cyclization Yield | 68–72% |
| Hydrolysis Yield | 85–90% |
| Total Reaction Time | 14–16 hours |
| Solvent System | Toluene/MeOH/H2O |
Hydrolysis of Cyano-Substituted Intermediates
This method focuses on post-cyclization functionalization. A 2-cyanochromenone intermediate, synthesized via Ullmann coupling or nucleophilic substitution, undergoes acidic hydrolysis to introduce the acetic acid group.
Procedure:
-
Intermediate Synthesis: 2-Bromo-4H-chromen-4-one reacts with potassium cyanide in DMF, forming 2-cyano-4H-chromen-4-one.
-
Hydrolysis: The nitrile group is treated with H2O/HCl (1:1) at 100°C, followed by neutralization with NaOH to isolate the carboxylic acid.
Challenges:
-
Bromine substitution at the 2-position requires precise temperature control (60–70°C) to avoid polymerization.
-
Cyanide handling necessitates strict safety protocols.
Table 3: Hydrolysis Method Efficiency
| Parameter | Value |
|---|---|
| Cyanidation Yield | 60–65% |
| Hydrolysis Yield | 75–80% |
| Purity Post-Hydrolysis | 95% (HPLC) |
Knoevenagel Condensation Approach
The Knoevenagel reaction constructs the chromene ring via condensation of 2-hydroxyacetophenone with malonic acid derivatives. This one-pot method integrates the acetic acid group during cyclization.
Mechanism:
-
Condensation: 2-Hydroxyacetophenone reacts with malonic acid in acetic anhydride, forming an α,β-unsaturated ketone.
-
Cyclization: In situ cyclization under reflux yields the chromenone skeleton with the acetic acid group.
Advantages:
-
Eliminates separate hydrolysis steps.
-
Acetic anhydride acts as both solvent and dehydrating agent.
Table 4: Knoevenagel Method Parameters
| Parameter | Value |
|---|---|
| Yield | 50–55% |
| Reaction Time | 8–10 hours |
| Byproduct Formation | <5% (dimerization) |
Nucleophilic Substitution Post-Cyclization
Introducing the acetic acid group after chromenone formation, this method employs halogenated intermediates.
Steps:
-
Halogenation: 4H-Chromen-4-one undergoes electrophilic bromination at the 2-position using N-bromosuccinimide (NBS).
-
Substitution: The bromine atom is displaced by sodium glycolate in DMF, followed by acidification to yield the carboxylic acid.
Key Considerations:
-
Bromination regioselectivity is enhanced using FeCl3 as a catalyst.
-
Glycolate nucleophilicity is pH-dependent; reactions proceed optimally at pH 9–10.
Table 5: Substitution Route Performance
| Parameter | Value |
|---|---|
| Bromination Yield | 70–75% |
| Substitution Yield | 65–70% |
| Total Purity | 92–94% |
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes oxidation at both the chromone core and acetic acid side chain:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Potassium permanganate | Acidic aqueous media | 4-Oxo-4H-1-benzopyran-2,3-dicarboxylic acid (ring oxidation) | |
| Chromium trioxide | Acetic anhydride | 4-Oxo-4H-1-benzopyran-2-yl glyoxylic acid (side chain oxidation) |
These reactions exploit the electron-rich nature of the chromone ring and the α-position of the acetic acid group. Oxidation with KMnO₄ typically cleaves the double bond in the benzopyran system, while CrO₃ selectively oxidizes the methylene group adjacent to the ketone.
Reduction Reactions
Reduction targets the carbonyl group and conjugated double bonds:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Sodium borohydride | Ethanol, 0–5°C | 4-Hydroxy-4H-1-benzopyran-2-yl acetic acid | |
| H₂/Pd-C | THF, 50°C, 3 atm | Tetrahydrochromone acetic acid derivative |
Selective reduction of the 4-oxo group with NaBH₄ preserves the aromatic ring but reduces the ketone to a secondary alcohol. Catalytic hydrogenation (H₂/Pd-C) saturates the chromone’s conjugated double bonds.
Substitution Reactions
Electrophilic and nucleophilic substitutions occur at multiple positions:
Electrophilic Aromatic Substitution
The electron-rich C-5 and C-7 positions of the benzopyran ring undergo halogenation and nitration:
| Reagent | Position Modified | Product | Reference |
|---|---|---|---|
| HNO₃/H₂SO₄ | C-5 | 5-Nitro-4-oxo-4H-1-benzopyran-2-yl acetic acid | |
| Br₂/FeBr₃ | C-7 | 7-Bromo-4-oxo-4H-1-benzopyran-2-yl acetic acid |
Nucleophilic Acetic Acid Modifications
The acetic acid side chain participates in esterification and amidation:
| Reagent | Product | Application | Reference |
|---|---|---|---|
| SOCl₂ → ROH | Alkyl/aryl esters (e.g., ethyl ester) | Prodrug synthesis | |
| EDCl/HOBt + amine | Amide derivatives (e.g., diethylaminoethyl) | Bioactive conjugates |
Condensation and Cyclization
The ketone and acetic acid groups enable cyclocondensation with bifunctional reagents:
| Reagent | Product | Mechanism | Reference |
|---|---|---|---|
| Hydrazine | Pyrazole-fused chromone | 1,3-Dipolar cycloaddition | |
| o-Phenylenediamine | Benzodiazepine-chromone hybrid | Schiff base formation followed by cyclization |
For example, reaction with hydrazine in pyridine yields pyrazole derivatives (e.g., 20 ) , while o-phenylenediamine forms a seven-membered diazepine ring under acidic conditions .
Industrial-Scale Reaction Optimization
Continuous flow reactors enhance efficiency for large-scale synthesis:
| Parameter | Batch Reactor | Flow Reactor | Yield Improvement |
|---|---|---|---|
| Reaction time | 8–12 hours | 15–30 minutes | +40% |
| Solvent volume | 10 L/kg | 2 L/kg | -80% |
| Purity | 85–90% | 95–98% | +10% |
These systems minimize side reactions (e.g., decarboxylation) by precise temperature control.
Mechanistic Insights
Key reaction pathways include:
-
Vilsmeier-Haack Formylation : Used to synthesize 3-formyl derivatives for further functionalization .
-
Fries Rearrangement : Modifies acetylated intermediates to position substituents meta to the ketone .
For example, treatment with POCl₃-DMF introduces a formyl group at C-3, enabling subsequent condensations .
This compound’s versatility in oxidation, reduction, substitution, and cyclization reactions makes it a cornerstone in synthesizing bioactive chromone derivatives. Industrial optimizations further enhance its utility in pharmaceutical and agrochemical development .
Scientific Research Applications
Chemical Properties and Structure
The compound features a benzopyran core, characterized by a fused benzene and pyran ring structure. Its molecular formula is , with a molecular weight of approximately 192.17 g/mol. The presence of the carboxylic acid group enhances its reactivity and solubility in biological systems.
Medicinal Chemistry
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid is primarily recognized for its potential as a therapeutic agent. Research indicates that derivatives of this compound exhibit significant anticancer properties, particularly against various human cancer cell lines.
Case Study: Anticancer Activity
A study investigated the effects of this compound on the MCF-7 breast cancer cell line. The compound demonstrated notable cytotoxicity with an IC50 value of less than 10 µM, indicating effective inhibition of cell proliferation. The mechanism of action was linked to the induction of apoptosis through modulation of signaling pathways involved in cell survival and death .
| Compound | Activity Type | IC50 Values (μM) |
|---|---|---|
| This compound | Anticancer | <10 |
| Doxorubicin | Anticancer | 5 |
Antimicrobial Activity
The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that it effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, suggesting potential applications in developing new antibiotics .
Case Study: Antimicrobial Efficacy
In a series of tests, derivatives of this compound were evaluated for their ability to inhibit bacterial growth. The results confirmed significant activity against various strains, highlighting its potential as a lead compound for antibiotic development .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases such as cancer and Alzheimer's disease. Molecular docking studies have shown that it can bind effectively to target enzymes, disrupting their activity and leading to therapeutic effects.
Case Study: Enzyme Inhibition Studies
Research involving molecular docking revealed that this compound could inhibit viral replication processes associated with Hepatitis B virus at concentrations as low as 10 µM .
Comparative Analysis with Related Compounds
The unique structure of this compound allows it to exhibit distinct biological activities compared to other similar compounds.
| Compound | Activity Type | IC50 Values (μM) |
|---|---|---|
| This compound | Anticancer | <10 |
| 4-Hydroxyquinoline Derivatives | Antiviral | >100 |
| 8-(Methylamino)-2-oxo-1,2-dihydroquinoline | DNA Gyrase Inhibitor | 0.0017 |
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antimicrobial | Exhibits activity against various bacterial strains. |
| Anticancer | Demonstrates potential in inhibiting cancer cell proliferation. |
| Enzyme Inhibition | Acts as an inhibitor for several enzymes relevant to various diseases. |
Mechanism of Action
The mechanism of action of 2-(4-oxo-4H-chromen-2-yl)acetic acid involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anti-inflammatory effects could be related to the modulation of inflammatory pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis focuses on compounds sharing the benzopyran core or acetic acid functionalities, as detailed in the evidence.
Structural and Functional Group Comparisons
Key Observations:
Acetic Acid vs. Ester Derivatives: The free carboxylic acid group in this compound enhances hydrogen-bonding and ionic interactions compared to the ethyl ester in .
Spiro vs.
Amino Substituents: The 7-amino group in ’s compound could enable nucleophilic reactions or fluorescence properties, unlike the unsubstituted chromone in the target compound.
Adsorption and Chelation Properties
- Role of -COOH Groups: ASBB’s enhanced uranium adsorption (97.8% removal at pH 6.0 ) is attributed to -COOH groups introduced via acetic acid modification. Similarly, the -COOH group in the target compound may facilitate metal chelation via monodentate coordination, as observed in U(VI)-COO⁻ interactions .
- Comparison with Other Adsorbents: HNO₃-Modified Biochar: Achieves 90% U(VI) removal via surface oxidation . Amidoxime-Functionalized Carbon: Shows higher selectivity but slower kinetics (equilibrium in hours ) compared to ASBB’s 5-minute equilibrium . Target Compound: Hypothetically, its -COOH group could offer rapid chelation akin to ASBB, but its smaller molecular size may limit practical use in wastewater treatment without immobilization on a substrate.
Biological Activity
(4-Oxo-4H-1-benzopyran-2-yl)acetic acid, a compound belonging to the benzopyran family, has garnered attention due to its diverse biological activities, including potential therapeutic applications in cancer treatment and enzyme inhibition. This article synthesizes the current understanding of its biological activity, supported by various studies and data.
The compound is characterized by the following properties:
| Property | Value |
|---|---|
| CAS Number | 88371-30-6 |
| Molecular Formula | C10H8O4 |
| Molecular Weight | 192.17 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | C1=CC2=C(C=C1)C(=O)C(=C2C(=O)O)C |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anticancer Activity : Studies have shown that derivatives of benzopyran compounds possess significant cytotoxic effects against various cancer cell lines. For instance, compounds related to this compound demonstrated IC50 values in the low micromolar range against MDA-MB-231 breast cancer cells, indicating potent antiproliferative effects .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, including monoamine oxidase (MAO-B). Inhibitors of MAO-B are of particular interest for their potential use in treating neurodegenerative diseases like Parkinson's .
- Antioxidant Properties : Benzopyran derivatives are known for their antioxidant capabilities, which can contribute to their protective effects against oxidative stress-related diseases .
Anticancer Activity
A study evaluated the cytotoxicity of several benzopyran derivatives, including this compound, across multiple cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | MDA-MB-231 | 22.2 |
| HEK-293 | >100 | |
| PC-3 | 15.5 |
These findings suggest that while the compound is effective against cancer cells, it exhibits minimal toxicity towards normal cells, highlighting its potential as a selective anticancer agent .
Enzyme Inhibition
In another study focusing on MAO-B inhibition, this compound was tested alongside other benzopyran derivatives. The results indicated that certain structural modifications enhanced inhibitory activity:
| Compound | IC50 (μM) |
|---|---|
| This compound | 0.5 |
| Benzopyran derivative A | 0.035 |
| Benzopyran derivative B | 0.272 |
The structure–activity relationship (SAR) analysis revealed that specific substituents on the benzopyran core significantly influenced enzyme binding and inhibition efficacy .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Binding to Enzymes : The compound can bind to the active sites of enzymes like MAO-B, inhibiting their activity and preventing the breakdown of neurotransmitters.
- Induction of Apoptosis : In cancer cells, treatment with this compound has been linked to increased apoptosis rates, suggesting it may trigger programmed cell death pathways through mitochondrial dysfunction or activation of caspases .
Q & A
Q. What are the key structural and spectral characteristics of (4-Oxo-4H-1-benzopyran-2-yl)acetic acid, and how can they be validated experimentally?
- Methodological Answer : The compound’s structure includes a benzopyran core with a ketone group at position 4 and an acetic acid substituent at position 2. Structural validation requires a combination of techniques:
- NMR Spectroscopy : H and C NMR can confirm proton environments and carbon frameworks, particularly distinguishing the acetic acid moiety (δ ~2.5–3.5 ppm for CH and δ ~170–175 ppm for COOH) .
- X-ray Crystallography : For unambiguous confirmation, single-crystal studies (e.g., as in ) resolve bond angles and spatial arrangements. Data-to-parameter ratios >15:1 and R-factors <0.05 indicate reliability .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHO: theoretical 204.0423 g/mol) .
Q. What synthetic routes are commonly used to prepare this compound, and what are their limitations?
- Methodological Answer : Synthesis typically involves cyclization of substituted phenols with β-keto esters or via Pechmann condensation. Example protocol:
- Pechmann Reaction : React resorcinol derivatives with β-ketoacetic acid in acidic conditions (e.g., HSO or HCl). Yields depend on substituent electron-donating/withdrawing effects .
- Limitations : Side reactions (e.g., over-oxidation or ester hydrolysis) may occur. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is critical .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodological Answer :
- Storage : Store in airtight containers under inert gas (N or Ar) at –20°C to prevent oxidation of the ketone group. Desiccants (e.g., silica gel) mitigate hygroscopic degradation .
- Safety : Use PPE (gloves, goggles) due to irritant properties. In case of exposure, rinse skin/eyes with water for 15+ minutes and consult safety protocols in .
Advanced Research Questions
Q. How can the reactivity of the acetic acid moiety be leveraged to design derivatives with enhanced biological activity?
- Methodological Answer :
- Functionalization : The carboxylic acid group can be esterified, amidated, or coupled with amines. For example, coupling with cyclohexylamine (as in ) introduces hydrogen-bonding motifs for enzyme inhibition studies .
- Activity Screening : Use in vitro assays (e.g., kinase inhibition or antimicrobial tests) with LC-MS/MS quantification to correlate structural modifications (e.g., electron-withdrawing substituents) with efficacy .
Q. What strategies resolve contradictions in reported solubility or stability data for this compound?
- Methodological Answer :
- Solubility Analysis : Use Hansen solubility parameters (HSPs) to compare solvents. Discrepancies may arise from polymorphic forms (e.g., crystalline vs. amorphous) or impurities. HPLC purity checks (>98%) and DSC (differential scanning calorimetry) identify polymorphs .
- Stability Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) with UPLC monitoring quantifies degradation products. Adjust storage conditions based on Arrhenius equation predictions .
Q. How can computational methods guide the optimization of synthetic pathways for this compound?
- Methodological Answer :
- DFT Calculations : Predict reaction thermodynamics (e.g., Gibbs free energy of cyclization steps) using Gaussian 16 at the B3LYP/6-31G* level. Transition state analysis identifies rate-limiting steps .
- Machine Learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents. For example, acetic acid/trifluoroacetic acid mixtures may improve yields in Pechmann reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
